REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:23])[CH2:7][CH2:6][C:5]([CH3:9])([CH3:8])[C:4]([CH:10](S(C2C=CC=CC=2)(=O)=O)[C:11]([OH:13])=[O:12])=[CH:3]1>C(O)C.[Na].[Hg]>[CH3:1][C:2]1([CH3:23])[CH2:7][CH2:6][C:5]([CH3:8])([CH3:9])[C:4]([CH2:10][C:11]([OH:13])=[O:12])=[CH:3]1 |f:2.3,^1:26|
|
Name
|
3,3,6,6-tetramethyl-α-(phenylsulphonyl)-1-cyclohexen-1-acetic acid
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
CC1(C=C(C(CC1)(C)C)C(C(=O)O)S(=O)(=O)C1=CC=CC=C1)C
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
107.1 g
|
Type
|
catalyst
|
Smiles
|
[Na].[Hg]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution is decanted off from the mercury
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered over silica gel (eluting agent hexane/ether 1:1)
|
Type
|
CUSTOM
|
Details
|
After recrystallization from hexane, there
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=C(C(CC1)(C)C)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |